disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate
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Overview
Description
CWP232228 is a highly potent small-molecule inhibitor designed to antagonize the binding of β-catenin to T-cell factor in the nucleus. This compound is particularly significant in cancer research due to its ability to inhibit the growth of cancer stem-like cells, especially in breast and liver cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CWP232228 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary information held by the developers, but it generally involves organic synthesis techniques such as condensation reactions, cyclization, and purification steps .
Industrial Production Methods
Industrial production of CWP232228 would likely involve large-scale organic synthesis processes, including the use of reactors for controlled reactions, purification systems like chromatography, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
CWP232228 primarily undergoes inhibition reactions where it binds to β-catenin, preventing its interaction with T-cell factor. This inhibition disrupts the Wnt/β-catenin signaling pathway, which is crucial for the proliferation of cancer stem cells .
Common Reagents and Conditions
The reactions involving CWP232228 typically require reagents that facilitate its binding to β-catenin. These conditions include specific pH levels, temperature controls, and the presence of cofactors that enhance the binding efficiency .
Major Products Formed
The major product formed from the reaction of CWP232228 with β-catenin is a complex that inhibits the transcriptional activity of β-catenin, thereby reducing the proliferation of cancer stem cells .
Scientific Research Applications
CWP232228 has several scientific research applications, particularly in the fields of cancer biology and medicine:
Cancer Treatment: It is used to inhibit the growth of cancer stem cells in breast and liver cancers, making it a potential therapeutic agent for these cancers
Stem Cell Research: The compound is valuable in studying the role of Wnt/β-catenin signaling in stem cell proliferation and differentiation.
Drug Development: CWP232228 serves as a lead compound for developing new drugs targeting the Wnt/β-catenin pathway.
Mechanism of Action
CWP232228 exerts its effects by antagonizing the binding of β-catenin to T-cell factor in the nucleus. This inhibition disrupts the Wnt/β-catenin signaling pathway, which is essential for the self-renewal and proliferation of cancer stem cells. By inhibiting this pathway, CWP232228 reduces the expression of genes involved in cell proliferation and survival, leading to the apoptosis of cancer stem cells .
Comparison with Similar Compounds
Similar Compounds
FH535: Another small-molecule inhibitor that targets the β-catenin/T-cell factor interaction.
CWP232291: A closely related compound that also inhibits β-catenin transcriptional activity.
Uniqueness
CWP232228 is unique in its high potency and selectivity for the Wnt/β-catenin signaling pathway. Its ability to preferentially inhibit the growth of cancer stem cells makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C33H34N7Na2O7P |
---|---|
Molecular Weight |
717.6 g/mol |
IUPAC Name |
disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate |
InChI |
InChI=1S/C33H36N7O7P.2Na/c1-3-16-38-22-30(41)39-28(17-23-12-14-27(15-13-23)47-48(44,45)46)32(42)37(20-26-11-7-10-25-19-36(2)35-31(25)26)21-29(39)40(38)33(43)34-18-24-8-5-4-6-9-24;;/h3-15,19,28-29H,1,16-18,20-22H2,2H3,(H,34,43)(H2,44,45,46);;/q;2*+1/p-2/t28-,29-;;/m0../s1 |
InChI Key |
KKMKZLQVDAGSOA-GDUXWEAWSA-L |
Isomeric SMILES |
CN1C=C2C=CC=C(C2=N1)CN3C[C@H]4N([C@H](C3=O)CC5=CC=C(C=C5)OP(=O)([O-])[O-])C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na+].[Na+] |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)CN3CC4N(C(C3=O)CC5=CC=C(C=C5)OP(=O)([O-])[O-])C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na+].[Na+] |
Origin of Product |
United States |
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